(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
Brand Name:
Vulcanchem
CAS No.:
187218-03-7
VCID:
VC20924778
InChI:
InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1
SMILES:
C1C(NCC2=CC=CC=C21)CC(=O)O.Cl
Molecular Formula:
C11H14ClNO2
Molecular Weight:
227.69 g/mol
(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
CAS No.: 187218-03-7
Cat. No.: VC20924778
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187218-03-7 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1 |
| Standard InChI Key | SWYPWAIQEURSFY-HNCPQSOCSA-N |
| Isomeric SMILES | C1[C@@H](NCC2=CC=CC=C21)CC(=O)O.Cl |
| SMILES | C1C(NCC2=CC=CC=C21)CC(=O)O.Cl |
| Canonical SMILES | C1C(NCC2=CC=CC=C21)CC(=O)O.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator